

A Comprehensive Technical Guide to the Thermochemical Data of 1-Octyne

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Compound of Interest

Compound Name: 1-Octyne

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Abstract: This technical guide provides a comprehensive overview of the essential thermochemical data for **1-octyne** (CAS 629-05-0), a terminal alkyne of significant interest in organic synthesis and materials science. The document is tailored for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights into the determination and application of these properties. We present critically evaluated data, detail the experimental methodologies for their acquisition, and illustrate the interplay between various thermochemical parameters. The objective is to furnish a reliable and practical resource that supports reaction design, process safety, and computational modeling.

Introduction: The Significance of 1-Octyne and its Thermochemistry

1-Octyne (C₈H₁₄) is an unsaturated hydrocarbon characterized by a terminal carbon-carbon triple bond.[1] This structural feature imparts high reactivity, making it a valuable building block in a wide array of chemical transformations, including hydrohalogenation, polymerization, and metal-catalyzed coupling reactions.[2] Understanding the energetic landscape of these reactions is paramount for process optimization, yield maximization, and, critically, safety.

Thermochemical data, such as the enthalpy of formation and combustion, provide a quantitative measure of the energy stored within the molecule's chemical bonds. This information is indispensable for:

- **Predicting Reaction Enthalpies:** Calculating the heat released or absorbed during a chemical transformation, which is crucial for thermal management in chemical reactors.
- **Process Safety and Hazard Analysis:** Assessing the potential energy release in runaway reactions or combustion events.
- **Computational Chemistry:** Providing benchmark experimental data for the validation and refinement of theoretical models used to predict molecular properties.[3]

This guide synthesizes experimental data from authoritative sources to provide a robust foundation for scientific and industrial applications involving **1-octyne**.

Core Thermochemical Properties of 1-Octyne

The fundamental thermochemical properties of **1-octyne** are summarized below. All data pertains to standard conditions (298.15 K and 1 atm) unless otherwise specified.

Property	Symbol	Value	Phase	Method	Source
Molecular Weight	M	110.1968 g/mol	N/A	-	NIST[4]
Standard Enthalpy of Formation	$\Delta_f H^\circ$	+80.7 \pm 3.6 kJ/mol	Gas	Chyd	NIST[4]
Enthalpy of Vaporization	$\Delta_{\text{vap}} H$	38.5 kJ/mol	Liquid to Gas	A	NIST[5]
Standard Enthalpy of Formation	$\Delta_f H^\circ$	+42.2 kJ/mol	Liquid	Calculated	-
Standard Enthalpy of Combustion	$\Delta_c H^\circ$	-5190.8 kJ/mol	Liquid	Calculated	-
Ideal Gas Heat Capacity	$C_{p,\text{gas}}$	221.61 kJ/(kmol·K)	Gas	Calculated	Chemcasts[1]
Boiling Point	T_{boil}	127-128 °C (399-400 K)	Liquid	Experimental	ChemicalBook[6]
Melting Point	T_{fus}	-80 °C (193 K)	Solid	Experimental	ChemicalBook[6]

Scientist's Note on Calculated Values: The standard enthalpy of formation for liquid **1-octyne** was derived by subtracting the enthalpy of vaporization from the standard enthalpy of formation of the gaseous state ($\Delta_f H^\circ_{\text{liquid}} = \Delta_f H^\circ_{\text{gas}} - \Delta_{\text{vap}} H$). The standard enthalpy of combustion was subsequently calculated based on the complete combustion reaction to $\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$, as detailed in Section 4.0.

Experimental Determination of Thermochemical Properties

The reliability of thermochemical data hinges on meticulous experimental design and execution. The protocols described herein represent self-validating systems when performed with appropriate calibration and controls.

Enthalpy of Combustion via Bomb Calorimetry

The enthalpy of combustion is determined by measuring the heat released when a substance is completely burned in a constant-volume, high-pressure oxygen environment.

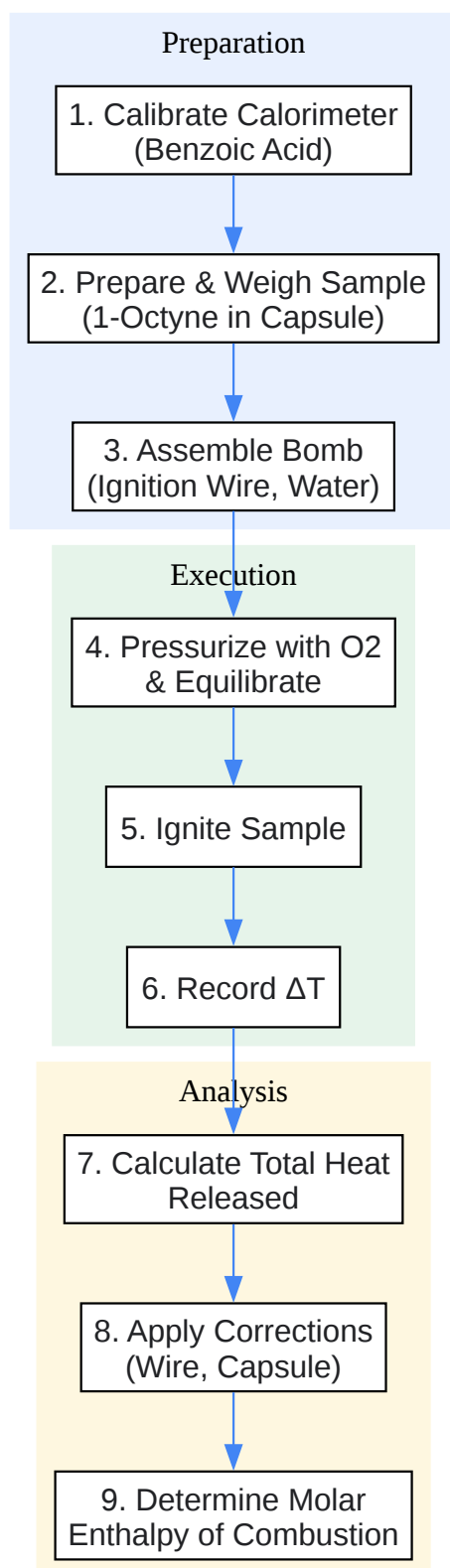
Causality Behind Experimental Choices: A constant-volume "bomb" calorimeter is essential because it ensures that all energy is released as heat (ΔU), which can then be accurately corrected to obtain the enthalpy change (ΔH). Pressurization with pure oxygen guarantees complete and rapid combustion. **1-Octyne** is a volatile liquid, necessitating a specialized handling procedure to prevent pre-combustion evaporation and ensure accurate mass measurement.^{[7][8]}

Experimental Protocol: Bomb Calorimetry for **1-Octyne**

- Calibration: The heat capacity (C_{cal}) of the calorimeter system must first be determined. This is achieved by combusting a certified standard reference material, typically benzoic acid, for which the energy of combustion is precisely known.^[9] This step is critical as it accounts for the heat absorbed by all components of the system (water, bomb, stirrer, etc.).
- Sample Preparation:
 - Accurately weigh approximately 0.8 - 1.0 g of **1-octyne** into a tared, low-volatility plastic or gelatin capsule.^[10]
 - Seal the capsule to prevent evaporation. The known heat of combustion of the capsule material will be subtracted from the total heat released.
 - Place the sealed capsule into the crucible of the bomb.
- Bomb Assembly:
 - Attach a 10 cm length of weighed nickel-chromium ignition wire to the electrodes, ensuring it makes firm contact with the sample capsule.^[10]

- Add 1 mL of deionized water to the bomb cylinder to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
- Seal the bomb tightly.
- Pressurization and Combustion:
 - Purge the bomb with oxygen to remove atmospheric nitrogen, then pressurize to 30 atm with pure oxygen.
 - Submerge the sealed bomb in the calorimeter bucket containing a precisely known mass of water.
 - Allow the system to reach thermal equilibrium while stirring, and record the initial temperature (T_{initial}).
 - Ignite the sample by passing a current through the ignition wire.
- Data Acquisition and Analysis:
 - Record the temperature at regular intervals until a maximum temperature (T_{final}) is reached and the system begins to cool.
 - Calculate the total heat released (q_{total}) using the formula: $q_{\text{total}} = C_{\text{cal}} * (T_{\text{final}} - T_{\text{initial}})$
 - Correct for the heat released by the ignition wire and the capsule.
 - Calculate the molar enthalpy of combustion by dividing the corrected heat release by the number of moles of **1-octyne** combusted.

Diagram: Simplified Bomb Calorimetry Workflow



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Caption: Workflow for determining the enthalpy of combustion.

Enthalpy of Vaporization

The enthalpy of vaporization can be determined calorimetrically or by measuring the vapor pressure of the liquid at different temperatures and applying the Clausius-Clapeyron equation.

[2][11][12]

Experimental Protocol: Vapor Pressure Method

- **Apparatus Setup:** A sample of **1-octyne** is placed in a sealed flask connected to a pressure sensor and immersed in a temperature-controlled water bath.
- **Equilibration:** At a set temperature, the liquid is allowed to equilibrate with its vapor. The total pressure measured is the sum of the vapor pressure of **1-octyne** and any residual air.
- **Data Collection:** The temperature of the bath is varied in increments, and the total pressure is recorded at each new equilibrium point.
- **Analysis:** A plot of the natural logarithm of the vapor pressure ($\ln P$) versus the inverse of the absolute temperature ($1/T$) is generated. According to the Clausius-Clapeyron equation, the slope of this line is equal to $-\Delta H_{\text{vap}}/R$, where R is the ideal gas constant. This relationship allows for a precise calculation of the enthalpy of vaporization.[13]

Interrelation of Thermochemical Data & Derived Properties

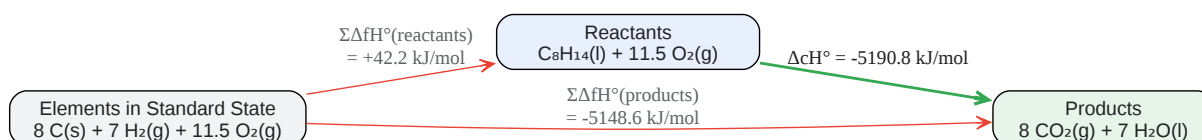
Thermochemical properties are thermodynamically linked. Hess's Law states that the total enthalpy change for a reaction is independent of the pathway taken. This principle allows for the calculation of unknown enthalpy values from known data. A prime example is the calculation of the standard enthalpy of combustion ($\Delta_c H^\circ$) for **1-octyne** from its standard enthalpy of formation ($\Delta_f H^\circ$).

Calculation of $\Delta_c H^\circ$ for **1-Octyne**

- **Balanced Combustion Equation:** $\text{C}_8\text{H}_{14}(\text{l}) + 11.5 \text{O}_2(\text{g}) \rightarrow 8 \text{CO}_2(\text{g}) + 7 \text{H}_2\text{O}(\text{l})$
- **Hess's Law Application:** $\Delta_c H^\circ = \sum \Delta_f H^\circ(\text{products}) - \sum \Delta_f H^\circ(\text{reactants})$

- Standard Enthalpy of Formation Values:
 - $\Delta_f H^\circ$ (**1-Octyne**, l): +42.2 kJ/mol (Calculated in Section 2.0)
 - $\Delta_f H^\circ$ (O_2 , g): 0 kJ/mol (by definition for an element in its standard state)
 - $\Delta_f H^\circ$ (CO_2 , g): -393.5 kJ/mol[14]
 - $\Delta_f H^\circ$ (H_2O , l): -285.8 kJ/mol[14]
- Calculation: $\Delta_c H^\circ = [8 * (-393.5) + 7 * (-285.8)] - [1 * (+42.2) + 11.5 * (0)]$ $\Delta_c H^\circ = [-3148 - 2000.6] - [42.2]$ $\Delta_c H^\circ = -5148.6 - 42.2$ $\Delta_c H^\circ = -5190.8$ kJ/mol

Diagram: Relationship between Enthalpies of Formation and Combustion



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Caption: Hess's Law cycle for the combustion of **1-octyne**.

Application in Research and Development

- **Reaction Engineering:** For a proposed synthesis involving **1-octyne**, such as its hydrogenation to octane, the reaction enthalpy can be predicted: $C_8H_{14}(l) + 2H_2(g) \rightarrow C_8H_{18}(l)$. The experimentally measured enthalpy of this reaction is approximately -290 kJ/mol. [5] This large exothermic value informs the required cooling capacity and thermal control strategy for the reactor to prevent overheating.
- **Process Safety:** The high enthalpy of combustion (-5190.8 kJ/mol) underscores the significant fire and explosion hazard associated with **1-octyne**. This value is a critical input for risk assessments, defining containment strategies, and designing appropriate fire suppression systems.

- Computational Chemistry: Experimental thermochemical data are the "gold standard" for validating computational methods. For instance, quantum chemical calculations using methods like G4 theory can predict the enthalpy of formation of **1-octyne**.^[3] Discrepancies between the calculated (+85.9 kJ/mol via G4) and experimental (+80.7 kJ/mol) values can guide the refinement of the theoretical models, leading to more accurate predictive tools for novel compounds.^[3]

Conclusion

This guide has presented a curated set of essential thermochemical data for **1-octyne**, grounded in authoritative sources. By detailing the rigorous experimental protocols for data acquisition and illustrating the thermodynamic principles that connect these properties, we provide researchers and professionals with the necessary tools to confidently apply this information. Accurate thermochemical data are not merely academic; they are foundational to the safe, efficient, and innovative application of chemical compounds like **1-octyne** in research and industry.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Thermochemical Data of 1-Octyne]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150090#thermochemical-data-for-1-octyne]

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